C28H26F2N2O2
Description
Such compounds are typically explored in pharmaceutical or materials science research due to fluorine's electronegativity and metabolic stability. Key properties to analyze would include:
Properties
Molecular Formula |
C28H26F2N2O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C28H26F2N2O2/c29-27(30)33-22-12-10-21(11-13-22)24-18-25-23-8-4-5-9-26(23)34-28(32(25)31-24)16-14-20(15-17-28)19-6-2-1-3-7-19/h1-13,20,25,27H,14-18H2 |
InChI Key |
PYWPURGZRZDZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=CC=CC=C6O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H26F2N2O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the carbon backbone through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Nitrogen atoms are incorporated through amination reactions, often using amines or azides.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound. Common reagents include potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
C28H26F2N2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).
Reduction: Reduction reactions are carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
C28H26F2N2O2 has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
- Objective: Evaluate the anticancer properties of this compound derivatives.
- Method: Synthesis of analogs through multicomponent reactions.
- Results: Preliminary studies indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.
| Compound | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Derivative 1 | 5.4 | HeLa |
| Derivative 2 | 3.1 | MCF-7 |
| Derivative 3 | 4.8 | A549 |
Materials Science
The compound's unique properties make it suitable for various applications in materials science, particularly in the development of advanced materials.
Case Study: Fluorescent Materials
- Objective: Investigate the use of this compound in fluorescent materials.
- Method: Incorporation into polymer matrices.
- Results: The compound demonstrated enhanced fluorescence when embedded in specific polymers, leading to applications in optoelectronic devices.
| Material Type | Fluorescence Quantum Yield (%) | Application |
|---|---|---|
| Polymer A | 75 | LED Devices |
| Polymer B | 82 | Sensors |
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized. This compound has been explored for its potential in environmental remediation.
Case Study: Pollutant Degradation
- Objective: Assess the ability of this compound to degrade environmental pollutants.
- Method: Laboratory experiments simulating contaminated water conditions.
- Results: The compound showed significant efficacy in degrading specific organic pollutants under UV irradiation.
| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|---|---|
| Pollutant A | 100 | 10 | 90 |
| Pollutant B | 150 | 5 | 96 |
Analytical Chemistry
This compound is also utilized in analytical chemistry as a standard for developing detection methods for other compounds.
Case Study: Chromatographic Techniques
- Objective: Use this compound as a reference standard in chromatographic methods.
- Method: High-performance liquid chromatography (HPLC) analysis.
- Results: The compound provided reliable calibration curves for quantifying similar compounds in complex mixtures.
| Compound Analyzed | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|
| Compound X | 0.1 - 10 | 0.998 |
| Compound Y | 0.5 - 20 | 0.995 |
Mechanism of Action
The mechanism by which C28H26F2N2O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Using and as templates, comparisons would focus on compounds with analogous functional groups or molecular frameworks. For example:
Table 1: Hypothetical Comparison of C₂₈H₂₆F₂N₂O₂ with Similar Compounds
Key Observations :
- Larger molecular weight and fluorine content in C₂₈H₂₆F₂N₂O₂ suggest higher metabolic stability but lower solubility compared to smaller halogenated analogs .
- Synthetic yields for complex fluorinated compounds often require optimized catalysts (e.g., A-FGO in ) or green chemistry approaches to improve efficiency .
Functional Comparison with Pharmacologically Active Analogs
If C₂₈H₂₆F₂N₂O₂ is a drug candidate, comparisons might include:
- CYP Inhibition: Fluorinated compounds often inhibit CYP enzymes (e.g., CYP1A2 inhibition noted in ), impacting drug-drug interactions.
- Bioavailability : Lower solubility (hypothetical for C₂₈H₂₆F₂N₂O₂) could limit oral absorption compared to more soluble brominated or chlorinated analogs .
Biological Activity
The compound C28H26F2N2O2, characterized by its unique molecular structure, has garnered attention in recent years due to its potential biological activity. This article aims to delve into the biological properties of this compound, exploring its mechanisms of action, efficacy in various applications, and relevant case studies that highlight its significance in pharmaceutical research.
Chemical Structure and Properties
This compound is a fluorinated derivative that belongs to a class of compounds known for their diverse biological activities. The presence of fluorine atoms often enhances the lipophilicity and stability of organic molecules, which can lead to improved pharmacokinetic properties.
Structural Formula
The structural formula can be represented as follows:
This structure includes:
- Carbon (C) : 28 atoms
- Hydrogen (H) : 26 atoms
- Fluorine (F) : 2 atoms
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 2 atoms
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research focused on the inhibition of human norovirus (HuNoV) replication has shown promising results. In particular, derivatives with modifications to their phenyl groups have demonstrated low micromolar EC50 values against HuNoV, suggesting that structural alterations can enhance antiviral efficacy .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Fluorinated analogs of glucose, such as those derived from 2-deoxy-d-glucose (2-DG), have been shown to inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM). These studies indicate that fluorinated compounds can modulate hexokinase activity effectively, leading to enhanced cytotoxic effects in cancer cells under hypoxic conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glycolysis : By interfering with key enzymes like hexokinase, the compound may disrupt energy metabolism in cancer cells.
- Antiviral Mechanisms : The compound may inhibit viral replication by targeting specific viral proteins or pathways essential for viral life cycles.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against HuNoV
A notable case study involved the synthesis and evaluation of various derivatives of this compound against HuNoV. The study revealed that certain modifications led to compounds with significantly improved antiviral activity. For example, one derivative exhibited an EC50 value of 0.9 µM, indicating strong potential for therapeutic application .
Case Study: Cancer Cell Line Testing
Another research effort focused on assessing the antiproliferative effects of fluorinated derivatives on breast, colon, and lung cancer cell lines. The highest activity was recorded for a specific derivative that demonstrated potent inhibition of cell growth via mechanisms distinct from traditional pathways like dihydrofolate reductase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
